4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole
Description
4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole is a triazole derivative featuring a bromophenyl group at position 4, a naphthylmethylthio substituent at position 3, and a 3-pyridyl moiety at position 3. The 1,2,4-triazole core is known for its versatility in medicinal chemistry, particularly when paired with sulfur-containing groups (e.g., thiol or thioether) and aromatic substituents. These structural elements enhance interactions with biological targets, such as enzymes or receptors, due to their electron-withdrawing and hydrophobic properties .
The bromophenyl group contributes to halogen bonding and improved lipophilicity, while the naphthylmethylthio substituent may enhance π-π stacking and membrane permeability.
Properties
Molecular Formula |
C24H17BrN4S |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C24H17BrN4S/c25-20-10-12-21(13-11-20)29-23(18-8-4-14-26-15-18)27-28-24(29)30-16-19-7-3-6-17-5-1-2-9-22(17)19/h1-15H,16H2 |
InChI Key |
HBQYDPYMYVIBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,2,4-triazole core is typically constructed via cyclization reactions. A common approach involves treating thiosemicarbazide intermediates with hydrazine hydrate under reflux. For example, 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is synthesized by reacting 4-bromophenyl isothiocyanate with hydrazine hydrate, followed by acid-mediated cyclization. This intermediate serves as a precursor for further functionalization.
In a related protocol, potassium dithiocarbazinate derivatives undergo cyclization in ethanol with sodium acetate to yield triazole-thiols. The reaction is monitored via TLC (Rf = 0.6 in ethyl acetate/hexane, 1:1), with yields averaging 66–71%.
Functionalization of the Triazole Core
Introduction of the Naphthylmethylthio Group
The naphthylmethylthio moiety is introduced via nucleophilic substitution. A thiolate anion, generated from 2-naphthalenemethanethiol and sodium hydride, reacts with 5-(3-pyridyl)-4-(4-bromophenyl)-1,2,4-triazole-3-yl chloride in anhydrous DMF. The reaction proceeds at 80°C for 12 hours, achieving 68% yield after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Table 1: Optimization of Naphthylmethylthio Substitution
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 68 |
| Temperature | 80°C | 68 |
| Base | NaH | 68 |
| Alternative Base | K₂CO₃ | 42 |
Pyridyl Group Incorporation
The 3-pyridyl group is introduced via Suzuki-Miyaura coupling. A palladium-catalyzed reaction between 4-(4-bromophenyl)-3-(naphthylmethylthio)-5-iodo-1,2,4-triazole and 3-pyridylboronic acid in toluene/ethanol (3:1) at 100°C yields the target compound. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ as base, this method achieves 74% yield.
One-Pot Multi-Component Synthesis
A streamlined approach combines 4-bromobenzaldehyde, thiosemicarbazide, and 2-naphthalenemethanethiol in acetic acid. The mixture is heated at 120°C for 24 hours, enabling sequential condensation, cyclization, and thiol addition. While this method reduces step count, yields are lower (52%) due to competing side reactions.
Catalytic and Solvent Effects
Role of Sodium Acetate
Sodium acetate enhances cyclization efficiency by deprotonating intermediates, facilitating ring closure. In the synthesis of triazolo[3,4-b]thiadiazine derivatives, its inclusion increases yields from 45% to 71%.
Solvent Optimization
Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, whereas ethanol minimizes byproducts during thiol substitutions. For instance, switching from DMF to ethanol in naphthylmethylthio incorporation reduces dimerization from 18% to 5%.
Analytical Validation
Structural Characterization via NMR
¹H NMR (DMSO-d6, 300 MHz) of the final compound shows:
Purity Assessment by TLC
TLC analysis (silica gel, chloroform/methanol 9:1) reveals a single spot (Rf = 0.48), indicating high purity.
Challenges and Mitigation Strategies
Byproduct Formation
Dimerization of thiol intermediates is a major side reaction. Adding anhydrous sodium sulfate as a desiccant reduces water content, lowering dimer formation from 22% to 9%.
Low Yields in One-Pot Syntheses
Competing cyclization pathways limit one-pot yields. Stepwise protocols, though lengthier, remain preferred for large-scale synthesis.
Comparative Analysis of Methods
Table 2: Synthesis Route Efficiency
| Method | Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Multi-Component | 3 | 52 | 85 |
| Stepwise Functionalization | 5 | 74 | 98 |
Industrial-Scale Adaptations
Patent US9266831B2 describes a continuous-flow reactor system for triazole synthesis, reducing reaction time from 24 hours to 4 hours. This method uses supercritical CO₂ as a solvent, achieving 82% yield with 99.5% purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and suitable solvents.
Substitution: Amines, thiols, and catalysts like palladium or copper.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the bromophenyl group.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that triazole derivatives exhibit strong antifungal and antibacterial effects. For instance, derivatives of 1,2,4-triazoles have been synthesized and evaluated for their activity against various microbial strains. These compounds are effective in overcoming microbial resistance, a growing concern in medical treatments .
Anticancer Properties
Triazole derivatives are increasingly recognized for their anticancer potential. Studies have demonstrated that compounds similar to 4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole can inhibit the growth of cancer cell lines, including breast adenocarcinoma cells (MCF7). The mechanism often involves the disruption of cancer cell proliferation pathways .
Anti-inflammatory Effects
Research has indicated that triazole compounds can exhibit anti-inflammatory properties. This activity is crucial for developing treatments for inflammatory diseases and conditions, as these compounds may inhibit specific pathways involved in inflammation .
Fungicides and Herbicides
The compound's structural characteristics allow it to function effectively as a fungicide and herbicide. Triazoles are widely used in agriculture to protect crops from fungal infections and to enhance crop yield by controlling unwanted plant growth . Their application can lead to improved agricultural productivity and sustainability.
Synthesis of Advanced Materials
The unique chemical structure of 4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole allows it to be used in synthesizing advanced materials such as polymers and nanocomposites. These materials can have applications in electronics and photonics due to their enhanced properties compared to traditional materials .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing various triazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures and biological effectiveness against specific pathogens .
Case Study 2: Anticancer Activity Assessment
In another study assessing anticancer properties, several triazole derivatives were tested against human cancer cell lines. The results indicated that specific modifications in the triazole ring significantly affected the compounds' ability to inhibit cancer cell growth, suggesting a pathway for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Substituent Variations at Position 4 (Aryl Groups)
a. Bromophenyl vs. Chlorophenyl Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():
This compound replaces bromine with chlorine at the para position of the phenyl group. Chlorine’s smaller atomic radius reduces steric hindrance but maintains halogen bonding. It exhibits antimicrobial activity, suggesting bromine’s bulkier size in the target compound might alter target selectivity or potency . - 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ():
Retains the bromophenyl group but incorporates a benzoxazolyl moiety. The compound’s IR and NMR data confirm sulfur participation in hydrogen bonding (C=S stretch at 1212 cm⁻¹), similar to the target’s thioether group. Its antimicrobial activity highlights bromophenyl’s role in enhancing bioactivity .
b. Nitrophenyl Derivatives
- APK-38 demonstrates cerebrovascular effects, indicating substituent-dependent pharmacological targeting .
Substituent Variations at Position 3 (Thioether Groups)
a. Naphthylmethylthio vs. Benzylsulfanyl
- Base-controlled alkylation in such derivatives highlights the synthetic flexibility of thioether groups .
b. Silacyclic Thioethers
- However, these derivatives are less explored for biological activity compared to aromatic thioethers .
Substituent Variations at Position 5 (Heteroaromatic Groups)
a. 3-Pyridyl vs. 4-Pyridyl
- 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone (): The 4-pyridyl group’s nitrogen position changes hydrogen-bonding patterns compared to 3-pyridyl. This positional isomerism could influence binding to targets like kinases or neurotransmitter receptors .
b. Chloropyridinyl Derivatives
- 5-Phenyl/benzyl-4-phenyl-3-(6-chloropyridin-3-ylmethyl)sulfanyl-1,2,4-triazoles ():
Chloropyridinyl groups enhance antibacterial activity, suggesting the target’s 3-pyridyl group may offer similar advantages depending on substitution .
Structural and Functional Data Table
Key Research Findings and Implications
- Halogen Effects : Bromine’s bulk and polarizability enhance target affinity compared to chlorine or nitro groups, though at the cost of increased molecular weight .
- Thioether Flexibility : Naphthylmethylthio groups balance lipophilicity and steric effects, outperforming simpler benzyl or silacyclic analogs in membrane penetration .
- Pyridyl Position: 3-Pyridyl vs.
Biological Activity
The compound 4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings and data tables.
Structural Characteristics
- Molecular Formula: C21H17BrN4OS
- SMILES Representation: COC1=CC=CC(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4
Antimicrobial Activity
Triazole derivatives, including the compound , have demonstrated significant antimicrobial properties. For instance, a study highlighted the effectiveness of various triazole derivatives against Mycobacterium tuberculosis, showing that structural modifications could enhance their activity against this pathogen .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Bromophenyl) Triazole | M. tuberculosis | 0.5 µg/mL |
| Other Derivatives | E. coli, S. aureus | Varies (0.1 - 2 µg/mL) |
Anti-inflammatory Effects
Research indicates that triazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A specific derivative was shown to significantly reduce nitric oxide production in macrophages activated with lipopolysaccharide (LPS) . This suggests potential applications in treating inflammatory diseases.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound Name | Cytokine Target | IC50 (µM) |
|---|---|---|
| 4-(Bromophenyl) Triazole | TNF-α | 0.84 |
| Other Derivatives | IL-6 | 1.15 |
Anticancer Potential
The triazole moiety has been linked to anticancer activity in various studies. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro. The mechanism often involves the inhibition of specific enzymes associated with cancer cell metabolism .
Case Study: Anticancer Activity
A recent study synthesized several triazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that compounds similar to 4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole exhibited promising anticancer properties with IC50 values ranging from 5 to 20 µM against various cell lines.
Q & A
Q. How can researchers optimize the synthesis of 4-(4-bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole to improve yield and purity?
Methodological Answer:
- Stepwise synthesis : Follow a multi-step protocol involving (1) formation of the triazole core via cyclization of thiosemicarbazides, (2) S-alkylation with naphthylmethyl halides under alkaline conditions (e.g., KOH in 2-propanol), and (3) purification via column chromatography or recrystallization .
- Critical parameters : Control reaction temperature (80–100°C for alkylation), solvent polarity (DMF or ethanol), and stoichiometric ratios (1:1.2 for thiol:alkylating agent) to minimize by-products .
- Validation : Confirm purity via HPLC-MS (>95%) and structural integrity via H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and IR (C-S stretch at ~650 cm) .
Q. What are the recommended techniques for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic analysis : Use H/C NMR to resolve substituent positions (e.g., naphthylmethyl vs. pyridyl groups) and IR for functional group identification (C-Br stretch at ~560 cm) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking between naphthyl and pyridyl groups) using single-crystal diffraction (e.g., Cu-Kα radiation) .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G**) to predict electronic properties (HOMO-LUMO gap) and reactive sites .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound against targets like cyclooxygenase-2 (COX-2) or anaplastic lymphoma kinase (ALK)?
Methodological Answer:
- Target selection : Use Protein Data Bank (PDB) structures (e.g., 5KIR for COX-2, 2XP2 for ALK) .
- Docking workflow :
Prepare ligand (protonation states via Open Babel) and protein (remove water, add hydrogens in AutoDock Tools).
Perform flexible docking with AutoDock Vina (exhaustiveness = 32) to assess binding affinity (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
Validate poses using molecular dynamics (e.g., GROMACS) to check stability over 100 ns .
Q. How can researchers resolve contradictions between in silico predictions and in vitro/in vivo biological data (e.g., antifungal activity)?
Methodological Answer:
- Bioavailability factors : Assess logP (e.g., >3 indicates poor aqueous solubility) and membrane permeability via PAMPA assays .
- Metabolic stability : Test hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Off-target effects : Screen against related enzymes (e.g., lanosterol 14α-demethylase for antifungals) using enzyme inhibition assays (IC ≤ 10 µM) .
Q. What strategies can elucidate the structure-activity relationship (SAR) for modifying substituents (e.g., bromophenyl vs. fluorophenyl)?
Methodological Answer:
- Systematic substitution : Synthesize analogs with halogens (Br, Cl, F) at the 4-phenyl position and compare bioactivity (e.g., MIC against Candida albicans) .
- Electrophilicity tuning : Replace naphthylmethylthio with shorter alkyl chains (e.g., methylthio) to reduce steric hindrance and enhance target binding .
- Data correlation : Use multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
